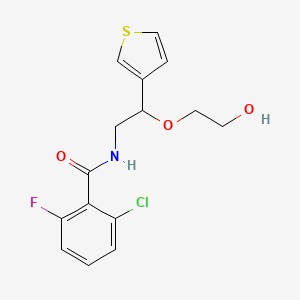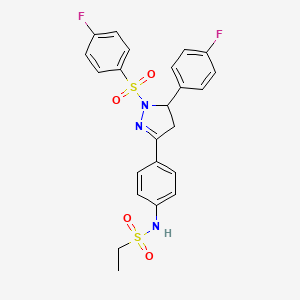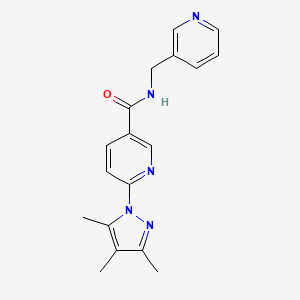
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Attach the thiophene ring via a substitution reaction.
Common reagents include thiophene and appropriate catalysts.
Industrial Production Methods
On an industrial scale, the production might employ similar steps with optimizations for yield and cost-efficiency:
Use of high-throughput reactors for large-scale amidation.
Continuous flow methods to ensure consistent product quality.
Catalyst recycling and solvent recovery systems to minimize waste and reduce environmental impact.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can be achieved through a multi-step process:
Formation of the Benzamide Core
Start with 2-chloro-6-fluorobenzoic acid.
Convert the benzoic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation
React the acid chloride with an amine, specifically an ethoxyethanolamine derivative.
Typical conditions involve using a base such as triethylamine in a suitable solvent like dichloromethane.
化学反应分析
Types of Reactions
Oxidation
Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, targeting the thiophene ring to form sulfoxides or sulfones.
Reduction
Reduction reactions may target the amide bond, often with agents such as lithium aluminum hydride (LiAlH₄), reducing it to the corresponding amine.
Substitution
Halogen substitution reactions may involve nucleophilic substitution at the chloro or fluoro positions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: : Sodium methoxide in methanol, often at elevated temperatures.
Major Products
Oxidation of the thiophene ring produces sulfoxides or sulfones.
Reduction of the amide bond yields primary or secondary amines.
Nucleophilic substitutions yield various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
Used as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Its unique structure makes it a useful starting material for medicinal chemistry research.
Biology
Studies involve its binding affinity to specific enzymes or receptors.
Medicine
Investigated as a potential pharmacophore in drug design, particularly for diseases where modulation of specific molecular pathways is beneficial.
Its structural components are explored for developing inhibitors or modulators.
Industry
Applications in material science for the synthesis of polymers or advanced materials with specific properties.
Utilized in the development of specialty chemicals with unique reactivity profiles.
作用机制
The compound’s mechanism of action depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins where the compound can bind and exert its effects.
Pathways Involved: : Specific biochemical pathways modulated by the compound’s binding, influencing cellular processes like signal transduction, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
2-chloro-6-fluoro-N-phenylbenzamide: : Shares a similar benzamide core but lacks the ethoxyethanol and thiophene groups.
N-(2-(2-hydroxyethoxy)ethyl)benzamide: : Similar backbone with different substituents on the benzamide core.
6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: : Fluorine at different positions.
Uniqueness
The presence of both chloro and fluoro groups introduces unique electronic and steric effects.
The ethoxyethanol and thiophene components contribute to distinct reactivity and interaction profiles, making it stand out among related compounds.
This detailed exploration highlights the multifaceted nature of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, showcasing its synthetic versatility, diverse reactivity, and wide-ranging applications in scientific research and industry.
属性
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c16-11-2-1-3-12(17)14(11)15(20)18-8-13(21-6-5-19)10-4-7-22-9-10/h1-4,7,9,13,19H,5-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCDBABNKQHEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2889914.png)



![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)
![6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide](/img/structure/B2889927.png)




![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)


